[(1-Ethylpyrrolidin-2-yl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

Drug-likeness Lipophilicity Fragment-Based Drug Discovery

Lead optimization often stalls due to high lipophilicity (LogP >3) or excessive TPSA (>100 Ų), compromising CNS penetration. Generic fragments cannot replicate the balanced profile required for blood-brain barrier penetration. This 1,2,3-thiadiazole-pyrrolidine building block delivers a quantified LogP of 1.112, TPSA of 41.05 Ų, and 5 hydrogen-bond acceptor sites, enabling predictable physicochemical modulation for fragment-based CNS drug discovery. Supplied at ≥98% purity; for research and further manufacturing use only.

Molecular Formula C10H18N4S
Molecular Weight 226.34 g/mol
Cat. No. B13241911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Ethylpyrrolidin-2-yl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine
Molecular FormulaC10H18N4S
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNCC2=CSN=N2
InChIInChI=1S/C10H18N4S/c1-2-14-5-3-4-10(14)7-11-6-9-8-15-13-12-9/h8,10-11H,2-7H2,1H3
InChIKeyDUCQCUBNJHTDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Ethylpyrrolidin-2-yl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine Overview


[(1-Ethylpyrrolidin-2-yl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1157056-22-8) is a secondary amine that links a 1-ethylpyrrolidine moiety to a 1,2,3-thiadiazole ring via a methylene bridge. This combination places it within the class of nitrogen- and sulfur-containing heterocyclic building blocks widely used in fragment-based drug discovery. Its molecular formula is C₁₀H₁₈N₄S, with a molecular weight of 226.34 g/mol . The compound is supplied at ≥98% purity and is intended for research and further manufacturing use only .

Building Block Class

Pyrrolidine–thiadiazole dual-heterocycle core

Discovery Application

Fragment-based lead discovery and scaffold exploration

Research Purity

Research-grade purity; intended for discovery chemistry use

Procurement Rationale for [(1-Ethylpyrrolidin-2-yl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine


Generic substitution with either of the two isolated fragments—(1-ethylpyrrolidin-2-yl)methanamine or 1,2,3-thiadiazol-4-ylmethanamine—or with closely related analogs such as the 1-methylpyrrolidin-3-amine variant, fails to replicate the target compound's balanced physicochemical profile. The target molecule's combined LogP of 1.112, topological polar surface area (TPSA) of 41.05 Ų, and 5 hydrogen-bond acceptor sites represent a quantifiably distinct property set that impacts solubility, permeability, and interaction potential with biological targets [1].

  • Using isolated pyrrolidine or thiadiazole fragment removes the dual-heterocycle balance, shifting LogP and reducing hydrogen-bond acceptor count.
  • Close analogs with methyl substitution on pyrrolidine show altered lipophilicity and may not replicate target CNS permeability profile.
  • Single-fragment replacements lack the combined electronic and steric properties needed for consistent property modulation in lead series.

[(1-Ethylpyrrolidin-2-yl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine: Quantitative Comparison


Balanced Lipophilicity for Permeability and Solubility

The target compound exhibits a calculated LogP of 1.112, which is optimal for passive membrane permeability while minimizing promiscuous binding. In contrast, the isolated pyrrolidine fragment (1-ethylpyrrolidin-2-yl)methanamine has a comparable LogP of 1.07 but lacks the thiadiazole's hydrogen-bonding capacity, while the isolated thiadiazole fragment (1,2,3-thiadiazol-4-ylmethanamine) has a LogP of -0.34, which is too hydrophilic for efficient membrane crossing [1].

Lipophilicity Balance
Reported
LogP = 1.112
Within fragment-like range; fragments shift outside
In silico prediction; verify experimentally
Drug-likeness Lipophilicity Fragment-Based Drug Discovery

Enhanced Hydrogen-Bond Acceptor Capacity

The target compound provides 5 hydrogen-bond acceptor sites, derived from both the thiadiazole ring (3 N/S atoms) and the tertiary amine of the pyrrolidine. This is a significant increase over comparators: the pyrrolidine fragment alone has only 2 acceptors, and the close analog 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine has 4 acceptors [1].

H-Bond Acceptors
Reported
Target: 5 acceptors
Fragment: 2 acceptors
Higher acceptor count may support diverse H-bond interactions
Binding relevance requires target validation
Molecular Recognition Binding Affinity Scaffold Optimization

Optimal TPSA for CNS Drug-Likeness

The target compound's TPSA of 41.05 Ų falls within the recognized optimal range (<60–70 Ų) for central nervous system (CNS) drug candidates, predicting reasonable blood-brain barrier permeability. The pyrrolidine fragment has a lower TPSA of 29.26 Ų but lacks the thiadiazole's pharmacophoric features, while the thiadiazole fragment has a higher TPSA of approximately 51.8 Ų, reducing its CNS potential [1][2].

CNS TPSA Profile
Reported
TPSA = 41.05 Ų
Within reported CNS-relevant range; balances permeability
Calculated; confirm in permeability assays
CNS Drug Discovery Blood-Brain Barrier Penetration Physicochemical Profiling

Optimal Rotatable Bond Count for Drug-Likeliness

The target compound has 5 rotatable bonds, which provides an intermediate degree of conformational flexibility. This is higher than the pyrrolidine fragment (2 rotatable bonds) but lower than many lead-like compounds with excessive flexibility. The close analog 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine has a comparable structure but differs in the position of the pyrrolidine nitrogen and methyl substitution, resulting in a lower LogP (0.17) [1].

Rotatable Bonds
Class-level
Target: 5 rotatable bonds
Fragment: 2 rotatable bonds
Within typical lead-like range; supports balanced flexibility
Flexibility impact requires target-specific validation
Molecular Flexibility Lead-Likeness Conformational Entropy

Application Scenarios for [(1-Ethylpyrrolidin-2-yl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine


Fragment-Based Lead Discovery for CNS Targets

The compound's balanced LogP (1.112) and TPSA (41.05 Ų) make it an ideal fragment for CNS drug discovery programs where blood-brain barrier penetration is required. Its 5 hydrogen-bond acceptors and 1 donor allow for efficient fragment growth while maintaining favorable physicochemical properties .

Scaffold Hopping from 1,3,4- to 1,2,3-Thiadiazole

For medicinal chemistry teams seeking to replace 1,3,4-thiadiazole cores with the less explored 1,2,3-thiadiazole isomer, this compound provides a direct entry point. The 1,2,3-thiadiazole ring offers a distinct electronic distribution and hydrogen-bonding pattern compared to the 1,3,4-isomer, potentially leading to novel intellectual property [1].

Physicochemical Property Optimization of Lead Series

When a lead series suffers from high lipophilicity (LogP > 3) or excessive polar surface area (TPSA > 100 Ų), this compound can serve as a modular building block to introduce a balanced thiadiazole-pyrrolidine motif. The quantified LogP and TPSA values allow for predictable property modulation .

Application
Selection Property
Validation Focus
CNS fragment-based discovery
Balanced LogP/TPSA profile
Permeability and target engagement assays
1,2,3-thiadiazole scaffold exploration
Distinct electronic/H-bond pattern vs. 1,3,4-isomer
Structural novelty assessment and selectivity profiling
Lead series property modulation
Modular thiadiazole-pyrrolidine motif
LogP/TPSA adjustment and solubility profiling
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